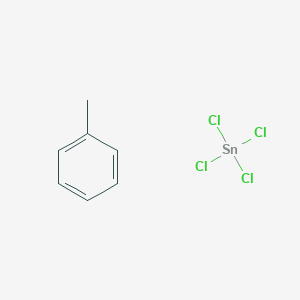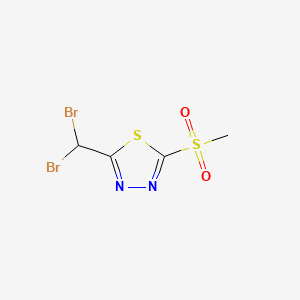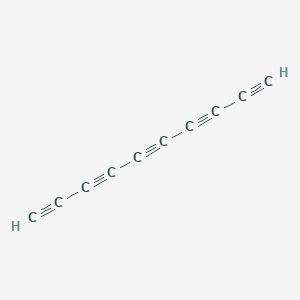
Deca-1,3,5,7,9-pentayne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deca-1,3,5,7,9-pentayne is a linear molecule consisting of ten carbon atoms and two hydrogen atoms, with alternating triple bonds between the carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Deca-1,3,5,7,9-pentayne can be synthesized through various methods, including the use of transition metal-catalyzed coupling reactions. One common approach involves the coupling of terminal alkynes using palladium or copper catalysts under controlled conditions .
Industrial Production Methods: While industrial-scale production of this compound is not yet common, advancements in synthetic chemistry may pave the way for more efficient production methods. Current research focuses on optimizing reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Deca-1,3,5,7,9-pentayne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonyl-containing products.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds.
Substitution: Substitution reactions can introduce different functional groups along the carbon chain.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or ozone are commonly used.
Reduction: Hydrogen gas with a palladium catalyst is often employed.
Substitution: Halogens or organometallic reagents are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alkenes or alkanes .
Wissenschaftliche Forschungsanwendungen
Deca-1,3,5,7,9-pentayne has several applications in scientific research:
Chemistry: It is used as a model compound to study the properties of polyynes and their reactivity.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: The compound’s unique structure may lead to the development of novel therapeutic agents.
Industry: this compound is investigated for its potential use in nanotechnology, particularly in the development of molecular wires and other nanoscale devices
Wirkmechanismus
The mechanism by which deca-1,3,5,7,9-pentayne exerts its effects is primarily related to its electronic structure. The alternating triple bonds create a conjugated system that can interact with various molecular targets.
Vergleich Mit ähnlichen Verbindungen
Hexa-1,3,5-triyne: A shorter polyyne with similar electronic properties.
Octa-1,3,5,7-tetrayne: Another polyyne with four triple bonds.
Undeca-1,3,5,7,9-pentayne: A longer polyyne with additional carbon atoms
Eigenschaften
CAS-Nummer |
32597-32-3 |
|---|---|
Molekularformel |
C10H2 |
Molekulargewicht |
122.12 g/mol |
IUPAC-Name |
deca-1,3,5,7,9-pentayne |
InChI |
InChI=1S/C10H2/c1-3-5-7-9-10-8-6-4-2/h1-2H |
InChI-Schlüssel |
RJSSSABFRNGYSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC#CC#CC#CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



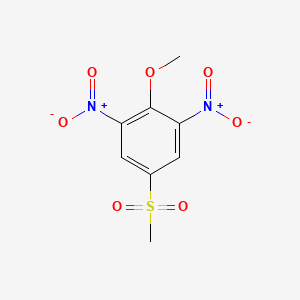
![[(4aR,7S,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14677695.png)
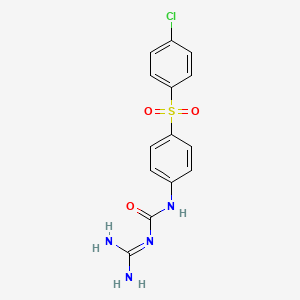
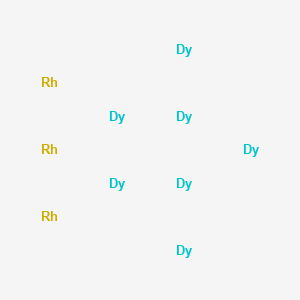
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene)](/img/structure/B14677700.png)
![[(4r,5s)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate](/img/structure/B14677703.png)
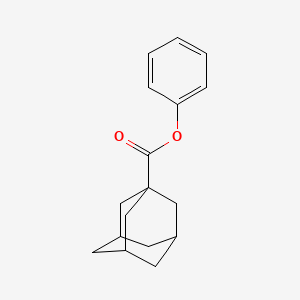

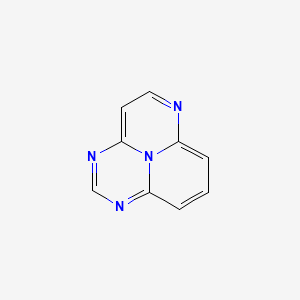
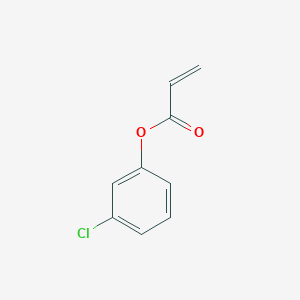
![1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14677759.png)
